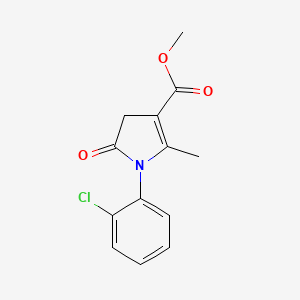
methyl 1-(2-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pyrrole ring with a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the pyrrole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty
Propiedades
IUPAC Name |
methyl 1-(2-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-9(13(17)18-2)7-12(16)15(8)11-6-4-3-5-10(11)14/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPINHHKMNMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC=CC=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)
![4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B5870918.png)
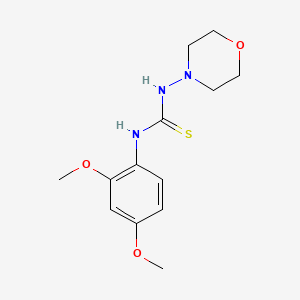
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
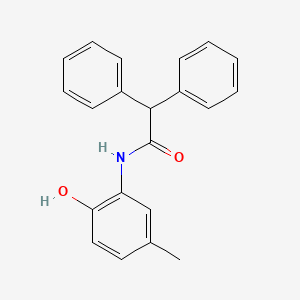
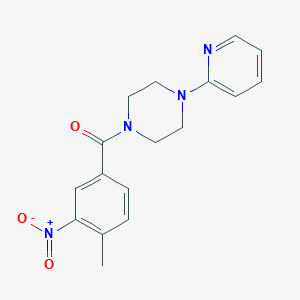

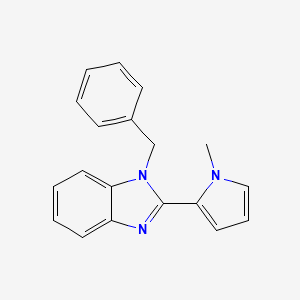
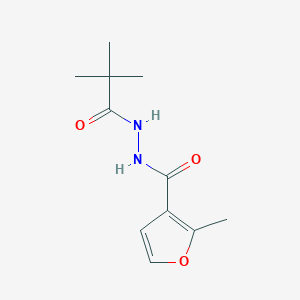
![1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
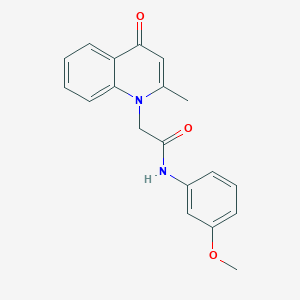
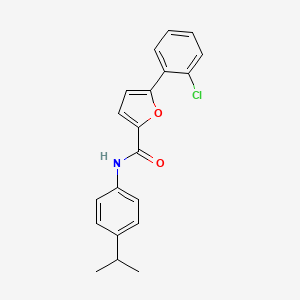
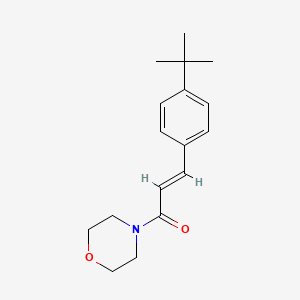
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)
